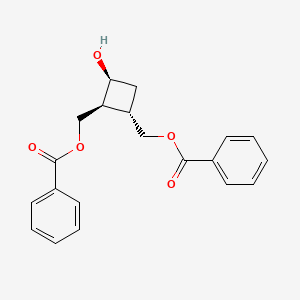

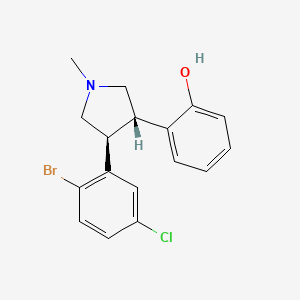

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol, also known as BCP, is a synthetic compound that has been widely used in scientific research. BCP is a potent and selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological and pathological processes.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols and Environmental Fate : Studies on chlorophenols, which share structural similarities with the compound , have detailed their environmental presence and degradation mechanisms. Chlorophenols are identified as pollutants due to their toxic effects on ecosystems and have been extensively studied for their behavior in water, soil, and air. Their fate in the environment, including degradation pathways and persistence, is of significant interest for environmental protection and pollution control efforts (Shiu et al., 1994).

Pharmacological Properties

Antioxidant and Therapeutic Roles : Compounds like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These properties highlight the therapeutic potential of phenolic compounds for treating various disorders such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Toxicity and Environmental Pollution

Toxicity and Environmental Presence : The environmental concentrations and toxicity of tribromophenol, a compound structurally related to brominated and chlorinated phenols, underline the concern for such chemicals in ecosystems. This review emphasizes the need for understanding the toxicokinetics and toxicodynamics of these compounds to assess their impact accurately (Koch & Sures, 2018).

Advanced Oxidation Processes for Degradation

Degradation Techniques : Research into advanced oxidation processes (AOPs) for removing phenolic compounds from wastewater demonstrates the effectiveness of such methods in dealing with high-strength industrial wastewaters. These studies provide valuable insights into treating wastewater containing complex mixtures of phenolic pollutants, suggesting potential applications for managing waste from industries utilizing similar compounds (Goodwin et al., 2018).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol' involves the synthesis of the starting material, 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol, followed by oxidation to form the final product.", "Starting Materials": [ "2-Bromo-5-chlorobenzaldehyde", "1-Methylpiperidine", "Phenylmagnesium bromide", "Copper(I) iodide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol", "a. Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and 1-Methylpiperidine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "b. Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol as a white solid.", "Step 2: Oxidation of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol to form 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol", "a. Dissolve 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol (1.0 equiv), copper(I) iodide (0.1 equiv), and phenylmagnesium bromide (2.0 equiv) in THF and stir at room temperature for 24 hours.", "b. Add water to the reaction mixture and extract with ethyl acetate.", "c. Wash the organic layer with sodium hydroxide solution and brine, then dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol as a white solid." ] } | |

| 1000890-02-7 | |

Molecular Formula |

C17H17BrClNO |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

2-[(3R,4R)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1 |

InChI Key |

GSHVIOLHJDDSSY-GJZGRUSLSA-N |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

Canonical SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

synonyms |

rel-2-[(3R,4R)-4-(2-Bromo-5-chlorophenyl)-1-methyl-3-pyrrolidinyl]phenol; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)